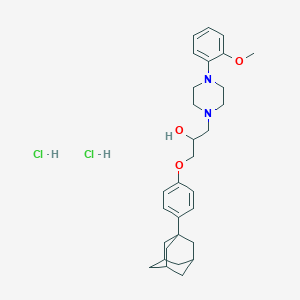

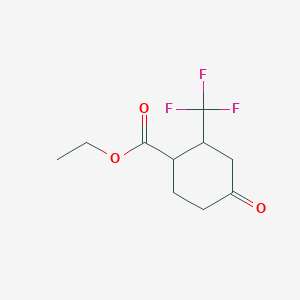

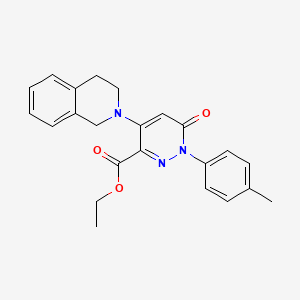

![molecular formula C18H15ClFN3OS B2596007 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 158712-49-3](/img/structure/B2596007.png)

5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a type of sulfonamide derivative . Sulfonamide derivatives are known for their wide range of biological activities, including antifungal and herbicidal properties . This particular compound is part of a larger group of molecules that have been synthesized for potential antiviral activities .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final sulfonamide product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions are common in the synthesis of sulfonamide derivatives .Scientific Research Applications

Antiviral Activity

The synthesis of this compound involved a series of steps starting from 4-chlorobenzoic acid. Notably, some derivatives of this compound exhibited anti-tobacco mosaic virus (TMV) activity . The antiviral potential of this molecule could be further explored in virology research.

Pesticide Development

Sulfonamide derivatives have been studied for their herbicidal properties . Considering the compound’s structure, it may have potential as an agrochemical. Researchers could explore its effects on plant growth, pest control, and environmental safety.

Electrochemistry and Sensors

Thiadiazole derivatives have been explored in electrochemical studies . This compound’s potential as an electrode material or as part of a sensor system (e.g., for detecting specific analytes) warrants investigation.

Future Directions

While the exact future directions for this compound are not specified, the synthesis and study of sulfonamide derivatives continue to be an active area of research due to their wide range of biological activities . Further studies could explore the potential applications of this compound in medicine or agriculture.

properties

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3OS/c1-11-16(17(24)21-14-7-5-13(20)6-8-14)18(23(2)22-11)25-15-9-3-12(19)4-10-15/h3-10H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHMZOXXGGOCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

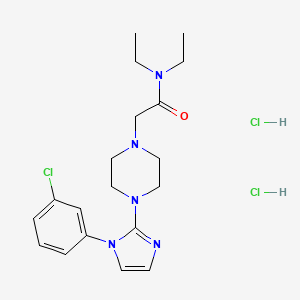

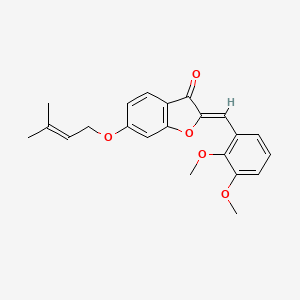

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2595932.png)

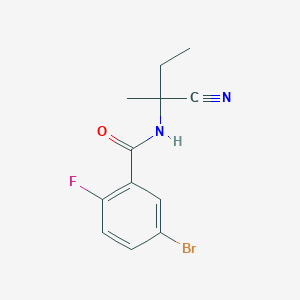

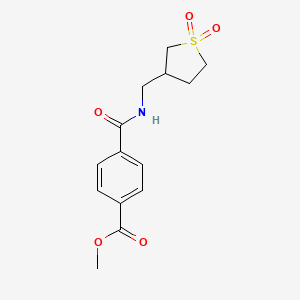

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)

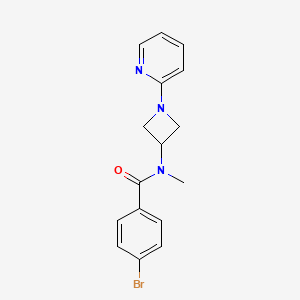

![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)

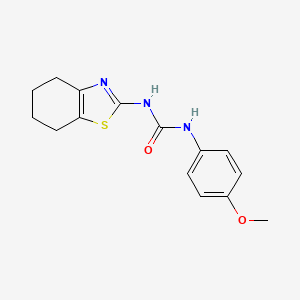

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2595943.png)